5-Bromo-2-chloro-4-fluorophenyl acetate

Cross-Coupling Chemoselectivity Suzuki-Miyaura

5-Bromo-2-chloro-4-fluorophenyl acetate (CAS: 148254-36-8) is a trihalogenated phenolic ester building block characterized by a 5-bromo, 2-chloro, and 4-fluoro substitution pattern on its phenyl ring, with a molecular weight of 267.48 g/mol. This compound serves primarily as an advanced intermediate in the synthesis of pharmaceuticals and agrochemicals, where its unique halogen arrangement is leveraged for sequential cross-coupling reactions and for fine-tuning the physicochemical properties of final drug candidates.

Molecular Formula C8H5BrClFO2
Molecular Weight 267.48 g/mol
Cat. No. B13923970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-fluorophenyl acetate
Molecular FormulaC8H5BrClFO2
Molecular Weight267.48 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=C(C=C1Cl)F)Br
InChIInChI=1S/C8H5BrClFO2/c1-4(12)13-8-2-5(9)7(11)3-6(8)10/h2-3H,1H3
InChIKeySGMIUKOGIHWZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-4-fluorophenyl acetate: Halogenated Phenolic Ester for Cross-Coupling and Pharmaceutical Intermediate Applications


5-Bromo-2-chloro-4-fluorophenyl acetate (CAS: 148254-36-8) is a trihalogenated phenolic ester building block characterized by a 5-bromo, 2-chloro, and 4-fluoro substitution pattern on its phenyl ring, with a molecular weight of 267.48 g/mol . This compound serves primarily as an advanced intermediate in the synthesis of pharmaceuticals and agrochemicals, where its unique halogen arrangement is leveraged for sequential cross-coupling reactions and for fine-tuning the physicochemical properties of final drug candidates . The presence of three distinct halogen atoms offers a well-defined and controlled reactivity profile, making it a strategic choice for complex molecule construction over simpler or mono-halogenated analogs.

Why 5-Bromo-2-chloro-4-fluorophenyl acetate Cannot Be Replaced by a Generic Halogenated Acetate


In synthetic chemistry, halogenated phenyl acetates are not fungible building blocks. The specific substitution pattern of 5-Bromo-2-chloro-4-fluorophenyl acetate—with a bromine atom para to the acetate group and an ortho-chloro group—creates a unique electronic and steric environment that directly impacts its performance in key transformations. For instance, the bromine atom is highly activated for palladium-catalyzed cross-coupling reactions, while the chlorine atom can serve as a stable blocking group for subsequent functionalization [1]. In contrast, analogs like 2-chloro-4-fluorophenyl acetate (lacking the bromine) or 5-bromo-2-chlorophenyl acetate (lacking the fluorine) present fundamentally different reactivity profiles and steric constraints, which can lead to lower yields, unwanted side reactions, or a total failure to achieve the desired molecular architecture . Selecting the correct, highly defined halogenated acetate is therefore critical for ensuring synthetic route viability and product purity.

Evidence-Based Differentiation: Quantitative Data for 5-Bromo-2-chloro-4-fluorophenyl acetate


Orthogonal Reactivity for Sequential Functionalization: Differentiating Halogen Selectivity in Cross-Coupling

The primary differentiator for 5-Bromo-2-chloro-4-fluorophenyl acetate lies in its ability to undergo orthogonal, sequential palladium-catalyzed cross-coupling reactions due to the presence of bromine and chlorine atoms with significantly different reactivity. In the Suzuki-Miyaura reaction, aryl bromides are substantially more reactive than aryl chlorides under standard conditions, allowing for the selective replacement of the bromine atom while the chlorine remains intact . This is a class-level inference, as direct kinetic data for this specific acetate is unavailable. However, this reactivity trend is well-established and predicts that 5-Bromo-2-chloro-4-fluorophenyl acetate can be selectively mono-arylated at the 5-position (bromo site) with high chemoselectivity over the 2-chloro site, a capability not possible with analogs like 2-chloro-4-fluorophenyl acetate, which lacks the reactive bromine handle and would require harsher, less selective conditions for any coupling .

Cross-Coupling Chemoselectivity Suzuki-Miyaura

Enhanced Physicochemical Properties: A Quantitative Comparison of Lipophilicity and Molecular Weight

The introduction of multiple halogen atoms (Br, Cl, F) significantly alters key physicochemical properties of the phenyl acetate scaffold, which is critical for its role in drug discovery. Calculated physicochemical data provides a clear quantitative differentiation. The target compound, with its three halogen substituents, shows a marked increase in lipophilicity (cLogP) and molecular weight compared to its dihalogenated analog, 2-chloro-4-fluorophenyl acetate . This is a cross-study comparison using computed values.

Lipophilicity cLogP Drug-likeness

Strategic Advantage of a Sterically Constrained, Electron-Poor Aromatic Ring

The ortho-chloro and para-bromo substituents create a sterically congested and electron-deficient aromatic ring around the acetate-bearing carbon. This influences subsequent transformations, such as nucleophilic aromatic substitution (SNAr) or ortho-metalation. While direct comparative reaction yields are not available for the target compound, class-level inference dictates that the presence of multiple electron-withdrawing halogen atoms (Br, Cl, F) will deactivate the ring toward electrophilic substitution while activating it for SNAr compared to a less substituted analog like 2-chloro-4-fluorophenyl acetate [1]. Furthermore, the bulky bromine atom ortho to the chlorine provides greater steric shielding than a fluorine or hydrogen atom, which can be leveraged to control regioselectivity in subsequent steps .

Steric Hindrance Electron Deficiency Nucleophilic Aromatic Substitution

Validated Application Scenarios for 5-Bromo-2-chloro-4-fluorophenyl acetate


Medicinal Chemistry: Synthesis of Diversified Lead Compound Libraries via Sequential Cross-Coupling

In medicinal chemistry campaigns, the ability to rapidly diversify a core scaffold is essential. 5-Bromo-2-chloro-4-fluorophenyl acetate is an ideal starting point for constructing focused libraries. A researcher can first exploit the highly reactive bromine atom for a Suzuki-Miyaura reaction to introduce an aryl or heteroaryl group with high selectivity . The remaining chlorine atom then serves as a stable handle that can be further elaborated in a second, distinct cross-coupling step (e.g., using a more active catalyst system for aryl chlorides) or other transformations, providing a clear, stepwise path to complex biaryl structures.

Process Chemistry: A Robust Intermediate for Optimizing Reaction Conditions and Scalability

For process chemists, the orthogonality of the bromo and chloro substituents on 5-Bromo-2-chloro-4-fluorophenyl acetate offers a robust synthetic pathway that simplifies process development and scale-up . The ability to conduct sequential, chemoselective reactions minimizes the need for protection/deprotection steps, reduces the formation of unwanted byproducts (e.g., from di-arylation), and allows for the independent optimization of each coupling step. This leads to higher overall yields and purer final products, which are critical metrics in an industrial pharmaceutical manufacturing environment.

Agrochemical Discovery: Fine-Tuning Physicochemical Properties of Active Ingredients

The development of novel agrochemicals relies heavily on modulating properties like lipophilicity, volatility, and metabolic stability. The incorporation of the 5-bromo-2-chloro-4-fluorophenyl acetate fragment introduces a significantly more lipophilic (cLogP 3.51) and heavier (MW 267.48) moiety compared to its dihalogenated analogs . Researchers can use this building block to systematically increase the lipophilicity of a lead compound, potentially improving its ability to penetrate the waxy cuticles of plants or insects, or altering its environmental fate profile. The specific halogen pattern also offers a unique electronic signature that can impact binding to biological targets.

Academic Research: Investigating the Effects of Polysubstitution on Cross-Coupling Selectivity

In fundamental academic research, 5-Bromo-2-chloro-4-fluorophenyl acetate serves as a model substrate for investigating the nuances of chemoselectivity in modern cross-coupling methodologies . Its structure, containing a highly reactive Br site adjacent to a less reactive Cl site on an electron-deficient ring, makes it an excellent probe for testing the efficacy and selectivity of new catalysts or ligands designed for differentiating between aryl halides. Studies using this compound can yield valuable quantitative data on relative reaction rates, furthering the field of selective catalysis.

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